1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that belongs to the class of purine derivatives This compound is characterized by the presence of an azidoethyl group attached to the purine ring, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the introduction of the azidoethyl group to the purine scaffold. One common method is the N-alkylation of the purine derivative with 2-azidoethyl halides under basic conditions. The reaction is usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts and terminal alkynes in solvents like water or ethanol.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Triazole Derivatives: Formed through cycloaddition reactions.
Amine Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, aiding in the development of bioconjugates for diagnostic and therapeutic purposes.
Materials Science: Employed in the synthesis of functional materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is primarily related to its ability to undergo click chemistry reactions. The azido group can react with alkyne groups to form stable triazole linkages, which can be used to modify biomolecules or materials. This reactivity is harnessed in various applications, including drug development and materials science .
Comparison with Similar Compounds
Similar Compounds
1-(2-Azidoethyl)-3,7-dimethylxanthine: Similar structure but with a xanthine core instead of a purine core.
2-(2-Azidoethyl)-5-nitraminotetrazole: Contains an azidoethyl group but with a tetrazole core.
1-(2-Azidoethyl)isatin: Contains an azidoethyl group but with an isatin core.
Uniqueness
1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine core, which is a fundamental structure in many biologically active molecules
Properties
CAS No. |
876860-54-7 |
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Molecular Formula |
C9H11N7O2 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
1-(2-azidoethyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H11N7O2/c1-14-5-11-7-6(14)8(17)16(4-3-12-13-10)9(18)15(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
YBYXKULWTBXTMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCN=[N+]=[N-] |
Origin of Product |
United States |
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